REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:32]=[CH:31][C:5]([C:6]([NH:8][C:9]2[C:18]3[C:17]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:16][C:15]([S:23]([OH:26])(=[O:25])=[O:24])=[CH:14][C:13]=3[C:12]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:11][CH:10]=2)=[O:7])=[CH:4][C:3]=1[N+:33]([O-])=O>CO.[Pd]>[NH2:33][C:3]1[CH:4]=[C:5]([CH:31]=[CH:32][C:2]=1[CH3:1])[C:6]([NH:8][C:9]1[C:18]2[C:17]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:16][C:15]([S:23]([OH:26])(=[O:24])=[O:25])=[CH:14][C:13]=2[C:12]([S:27]([OH:30])(=[O:29])=[O:28])=[CH:11][CH:10]=1)=[O:7]
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Name
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8-(4-Methyl-3-nitro-benzoylamino)-naphthalene-1,3,5-trisulfonic acid
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CC1=C(C=C(C(=O)NC2=CC=C(C=3C=C(C=C(C23)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solution is degassed
|
Type
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CUSTOM
|
Details
|
the disappearance of starting material (12 hrs)
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The palladium precipitate is removed by filtration through a bed of celite
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)NC2=CC=C(C=3C=C(C=C(C23)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |